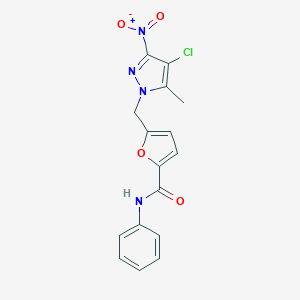![molecular formula C18H19ClN2O4S2 B213644 Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors.
Mécanisme D'action
TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. TAK-659 inhibits the activity of BTK by binding to its active site, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BTK. Additionally, TAK-659 has been demonstrated to regulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This effect is particularly relevant in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is dysregulated.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, TAK-659 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of TAK-659. One potential area of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential side effects. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form 2-chloro-5-(methylsulfanyl)benzoyl chloride. The resulting compound is then reacted with 4-methyl-3-thiophenecarboxylic acid to form methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting the activity of kinases involved in the growth and proliferation of cancer cells. Additionally, TAK-659 has shown promising results in the treatment of autoimmune disorders and inflammatory diseases by regulating the immune response.
Propriétés
Nom du produit |
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C18H19ClN2O4S2 |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-9-13(18(24)25-4)16(27-14(9)17(23)21(2)3)20-15(22)11-8-10(26-5)6-7-12(11)19/h6-8H,1-5H3,(H,20,22) |
Clé InChI |
MGNQWBVAAKUZNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)